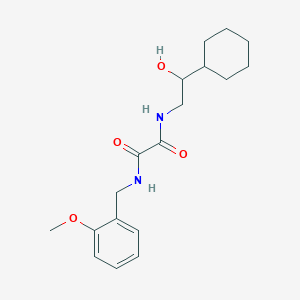

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a methoxybenzyl group attached to an oxalamide core

Properties

IUPAC Name |

N'-(2-cyclohexyl-2-hydroxyethyl)-N-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-24-16-10-6-5-9-14(16)11-19-17(22)18(23)20-12-15(21)13-7-3-2-4-8-13/h5-6,9-10,13,15,21H,2-4,7-8,11-12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFIFOQDMDVPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclohexyl and hydroxyethyl components. These components are then coupled using oxalamide as the core structure. The reaction conditions often require the use of strong bases or coupling agents to facilitate the formation of the oxalamide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide may be studied for its potential biological activity. It could be used as a probe to investigate cellular processes or as a lead compound for drug development.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial effects, making it a candidate for further drug development.

Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(phenylmethyl)oxalamide

Uniqueness: N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group on the benzyl ring may enhance its solubility and interaction with biological targets compared to similar compounds.

Biological Activity

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(2-methoxybenzyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexyl-2-hydroxyethylamine with 2-methoxybenzyl chloride in the presence of oxalyl chloride. The reaction conditions are optimized for yield and purity, often employing specific solvents and temperature controls to facilitate the formation of the oxalamide derivative.

Target and Mode of Action

The primary target for this compound is thought to be methionine aminopeptidase, an enzyme involved in protein synthesis. By inhibiting this enzyme, the compound may alter protein synthesis processes, potentially affecting cellular functions such as growth and differentiation.

Biochemical Pathways

The compound's interaction with methionine aminopeptidase suggests involvement in several biochemical pathways related to protein metabolism. This can lead to significant downstream effects on cellular signaling and homeostasis.

Biological Activity

Research has indicated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, particularly against certain bacterial strains.

- Anticancer Potential : Some investigations have shown that this compound may induce apoptosis in cancer cells, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

-

Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity against Gram-positive and Gram-negative bacteria.

- Findings : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

-

Study 2: Anticancer Activity

- Objective : To assess the cytotoxic effects on human cancer cell lines.

- Findings : In vitro tests revealed that this compound reduced cell viability in breast cancer cells by up to 70% at a concentration of 50 µM after 48 hours.

Data Tables

| Biological Activity | Target Organism/Cell Line | Effect Observed | Concentration |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition | 20 µg/mL |

| Antimicrobial | Escherichia coli | Inhibition | 50 µg/mL |

| Anticancer | Breast cancer cells | Cytotoxicity | 50 µM |

| Anti-inflammatory | Macrophage cell line | Reduced cytokine production | Variable |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.